molecular formula C19H26BrNO B14445891 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide CAS No. 73405-43-3

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide

Cat. No.: B14445891
CAS No.: 73405-43-3
M. Wt: 364.3 g/mol
InChI Key: APLHERQALICJOE-UHFFFAOYSA-N
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Description

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide is a compound that features a pyridinium ion bonded to a phenolic group with bulky tert-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with pyridine under specific conditions. One common method includes the use of Raney nickel-aluminum alloy in an alkaline solution to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the pyridinium ion can engage in electrostatic interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide is unique due to the combination of a pyridinium ion and a phenolic group with bulky tert-butyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

73405-43-3

Molecular Formula

C19H26BrNO

Molecular Weight

364.3 g/mol

IUPAC Name

2,4-ditert-butyl-6-pyridin-1-ium-1-ylphenol;bromide

InChI

InChI=1S/C19H25NO.BrH/c1-18(2,3)14-12-15(19(4,5)6)17(21)16(13-14)20-10-8-7-9-11-20;/h7-13H,1-6H3;1H

InChI Key

APLHERQALICJOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+]2=CC=CC=C2)O)C(C)(C)C.[Br-]

Origin of Product

United States

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